molecular formula C6H8N2O2 B3147675 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide CAS No. 62833-66-3

2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide

Cat. No. B3147675
CAS RN: 62833-66-3
M. Wt: 140.14 g/mol
InChI Key: FPEUENMSBVHCSB-UHFFFAOYSA-N
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Description

“2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide” is a linker containing a maleimide group with a terminal carboxylic acid . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .


Synthesis Analysis

The synthesis of compounds similar to “2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide” involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride . This reaction produces (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid, which is then reacted with p-toluenesulfonic acid to obtain 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .


Molecular Structure Analysis

The molecular structure of “2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide” is C6H5NO4 . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The maleimide group in “2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide” can react with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide” include a molecular weight of 155.11 , a density of 1.578±0.06 g/cm3 (Predicted) , and a melting point of 114 °C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds, such as fused imidazoles and pyrrolopyrimidines. These heterocyclic frameworks are often found in biologically active molecules with potential therapeutic applications. For instance, the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides, a related class of compounds, with phosphoryl chloride offers a convenient synthesis method for 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. These imidazole derivatives can be further modified to introduce various substituents, enhancing their chemical diversity and potential biological activities (Kavina, Sizov, & Yakovlev, 2018).

Antimicrobial Activity

Compounds derived from or related to 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide have been studied for their antimicrobial properties. The synthesis of new heterocyclic compounds incorporating antipyrine moiety, starting from key intermediates like 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, has led to the discovery of molecules with significant antimicrobial activity. These synthesized compounds, including pyrrole, thiazole, and pyrazolo[5,1-c]triazines, have been evaluated against various microbial agents, showcasing the potential of such derivatives in developing new antimicrobial drugs (Bondock, Rabie, Etman, & Fadda, 2008).

Biological Activity Studies

The chemical structure of 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide and its derivatives has been explored in the context of biological activity, including cytotoxicity against cancer cell lines. The synthesis of novel compounds from this chemical framework has shown promising results in preliminary biological screenings, suggesting potential applications in cancer therapy. For example, a novel compound derived from the indibulin and combretastatin scaffolds, which are known antimitotic agents, demonstrated significant cytotoxicity on various breast cancer cell lines, highlighting the therapeutic potential of these derivatives (Saeedian Moghadam & Amini, 2018).

properties

IUPAC Name

2-(5-oxo-2H-pyrrol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c7-5(9)4-8-3-1-2-6(8)10/h1-2H,3-4H2,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEUENMSBVHCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=O)N1CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660729
Record name 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide

CAS RN

62833-66-3
Record name 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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